molecular formula C10H11NO B8325559 2,3-Dimethylphenoxy-acetonitrile

2,3-Dimethylphenoxy-acetonitrile

Cat. No.: B8325559
M. Wt: 161.20 g/mol
InChI Key: PRINMFLUFYNHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylphenoxy-acetonitrile (C${10}$H${11}$NO, molecular weight ≈161.2 g/mol) is a nitrile derivative featuring a phenoxy backbone substituted with methyl groups at the 2- and 3-positions. These substituents likely influence solubility, stability, and reactivity, making it valuable in organic synthesis and pharmaceutical intermediate applications .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)acetonitrile

InChI

InChI=1S/C10H11NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,7H2,1-2H3

InChI Key

PRINMFLUFYNHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC#N)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Methoxy-Substituted Analogs
  • 3,4-Dimethoxyphenyl-acetonitrile (C$9$H$9$NO$_2$, MW 177.20 g/mol): Exhibits a melting point of 62–63°C and higher polarity due to electron-donating methoxy groups. Applications: Intermediate in alkaloid synthesis or antioxidant studies .
  • 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (C$9$H$8$FNO, MW 165.16 g/mol): Combines methoxy and fluorine substituents, reducing steric bulk compared to methyl groups. Safety: Classified as toxic ([劇]III) and requires cold storage (0–6°C) .
Halogen-Substituted Analogs
  • 2-(2,6-Dichlorophenyl)acetonitrile (C$8$H$5$Cl$_2$N, MW 186.04 g/mol): Structural similarity score: 0.93 to 2,3-dimethylphenoxy-acetonitrile. Safety: Requires precautionary handling (P101: Medical advice if exposed) .
  • 4-Fluorophenylacetonitrile (C$8$H$6$FN, MW 135.14 g/mol):
    • Simpler structure with a single fluorine substituent, leading to lower molecular weight and higher volatility compared to dimethyl-substituted analogs .
Methyl-Substituted Analogs
  • This compound vs.

Molecular Weight and Stability Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Safety Notes
This compound C${10}$H${11}$NO 161.2 (estimated) 2,3-dimethylphenoxy Likely stable; steric protection
3,4-Dimethoxyphenyl-acetonitrile C$9$H$9$NO$_2$ 177.20 3,4-dimethoxy High polarity; MP 62–63°C
2-(2-Fluoro-5-methoxyphenyl)acetonitrile C$9$H$8$FNO 165.16 2-fluoro, 5-methoxy Toxic ([劇]III); cold storage required
2-(2,6-Dichlorophenyl)acetonitrile C$8$H$5$Cl$_2$N 186.04 2,6-dichloro High similarity (0.93); hazardous

Key Observations :

  • Methyl groups (e.g., 2,3-dimethyl) enhance steric protection but reduce polarity compared to methoxy or halogen substituents.
  • Halogenated analogs exhibit higher molecular weights and stricter safety protocols due to toxicity .

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